molecular formula C25H22N2O4 B14955536 5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B14955536
M. Wt: 414.5 g/mol
InChI Key: DCJJITPIJHKENB-UHFFFAOYSA-N
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Description

The compound 5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as the target compound) is a pyrazole-phenol hybrid with a complex substitution pattern. Its structure comprises:

  • A phenol core substituted at the 2-position with a pyrazole ring.
  • The pyrazole ring is further functionalized at the 4-position with a 2-methoxyphenoxy group.

Molecular Formula: C₂₃H₂₀N₂O₄
Molecular Weight: 388.42 g/mol (calculated based on analogous structures in ).

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

5-[(4-ethenylphenyl)methoxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C25H22N2O4/c1-3-17-8-10-18(11-9-17)16-30-19-12-13-20(21(28)14-19)25-24(15-26-27-25)31-23-7-5-4-6-22(23)29-2/h3-15,28H,1,16H2,2H3,(H,26,27)

InChI Key

DCJJITPIJHKENB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethenylphenol and 2-methoxyphenol, which are then subjected to various coupling reactions. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3). The final step often involves the formation of the pyrazolyl group through cyclization reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, respectively .

Scientific Research Applications

5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 5-[(4-ETHENYLPHENYL)METHOXY]-2-[4-(2-METHOXYPHENOXY)-1H-PYRAZOL-3-YL]PHENOL exerts its effects involves interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, altering their conformation and activity. The methoxy and pyrazolyl groups contribute to the compound’s ability to modulate enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

The target compound belongs to a class of pyrazole-phenol derivatives with diverse biological and physicochemical properties. Below is a detailed comparison with key analogues:

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name/ID Pyrazole Substituents Phenol Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-(2-Methoxyphenoxy) 5-(4-Ethenylbenzyloxy) 388.42 Vinyl group for potential conjugation
2-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol () 4-(4-Methoxyphenoxy), 5-methyl 5-(4-Nitrobenzyloxy) 462.48 Nitro group (electron-withdrawing)
5-(Benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol () 4-(2-Methoxyphenoxy) 5-(Benzyloxy) 388.42 Lacks vinyl group
2-(5-(4-(Allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol () 4-(Allyloxy-3-methoxyphenyl) Unsubstituted ~350 (estimated) Allyloxy group for metabolic studies
5-[(2-Chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol () 4-(2-Methoxyphenyl), 5-(CF₃) 5-(Chloro-fluoro-benzyloxy) ~520 (estimated) Halogenated and CF₃ groups

Physicochemical Properties

  • Solubility : The nitro-substituted analogue () likely has reduced aqueous solubility compared to the target compound due to its hydrophobic nitro group.
  • Hydrogen Bonding: Crystallographic data () shows that pyrazole-phenol derivatives form intramolecular hydrogen bonds (e.g., O–H···N), stabilizing their conformation.
  • Electronic Effects : The ethenyl group in the target compound may enhance π-π stacking interactions, as seen in similar vinyl-functionalized aromatics ().

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